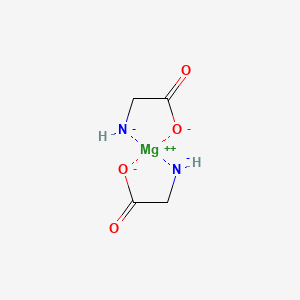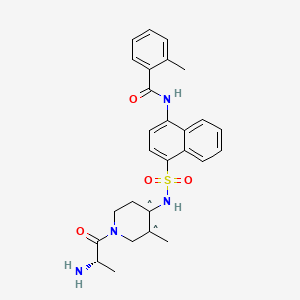
Magnesium, bis(glycinato-kappaN,kappaO)-, (T-4)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium, bis(glycinato-kappaN,kappaO)-, (T-4)- is a coordination compound where magnesium is chelated by two glycine molecules. This compound is known for its high bioavailability and is often used in dietary supplements. The presence of glycine aids in the transport of magnesium through the intestinal wall, leading to higher absorption rates compared to other forms of magnesium .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium, bis(glycinato-kappaN,kappaO)-, (T-4)- typically involves the reaction of magnesium salts with glycine under controlled conditions. The reaction is usually carried out in an aqueous medium, where magnesium chloride or magnesium sulfate is reacted with glycine. The pH of the solution is adjusted to facilitate the formation of the chelate complex.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium salts and glycine, with careful control of reaction conditions to ensure high yield and purity. The final product is often crystallized and dried to obtain a stable form suitable for use in supplements and other applications.
化学反应分析
Types of Reactions
Magnesium, bis(glycinato-kappaN,kappaO)-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although it is generally stable.
Reduction: Reduction reactions are less common but can occur under strong reducing conditions.
Substitution: The glycine ligands can be substituted with other ligands under certain conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Strong reducing agents like lithium aluminum hydride.
Substitution: Ligand exchange reactions can be facilitated by using other amino acids or chelating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of magnesium oxide, while substitution reactions can yield other magnesium chelates.
科学研究应用
Magnesium, bis(glycinato-kappaN,kappaO)-, (T-4)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving coordination chemistry.
Biology: Studied for its role in biological systems, particularly in enzyme function and cellular processes.
Medicine: Used in dietary supplements to improve magnesium intake and treat magnesium deficiency.
Industry: Employed in the production of high-purity magnesium compounds and as a stabilizer in various industrial processes.
作用机制
The mechanism by which Magnesium, bis(glycinato-kappaN,kappaO)-, (T-4)- exerts its effects involves the chelation of magnesium by glycine. This chelation enhances the stability and bioavailability of magnesium, facilitating its transport through the intestinal wall and into the bloodstream. The molecular targets include various enzymes and cellular pathways that require magnesium as a cofactor.
相似化合物的比较
Similar Compounds
Zinc bis(glycinato-kappaN,kappaO): Similar chelate structure but with zinc instead of magnesium.
Calcium bis(glycinato-kappaN,kappaO): Similar chelate structure but with calcium instead of magnesium.
Uniqueness
Magnesium, bis(glycinato-kappaN,kappaO)-, (T-4)- is unique due to its high bioavailability and specific role in biological systems. While similar compounds like zinc and calcium chelates also offer high bioavailability, the specific benefits and applications of magnesium chelates make them distinct in their use in dietary supplements and medical treatments.
属性
分子式 |
C4H6MgN2O4-2 |
|---|---|
分子量 |
170.41 g/mol |
IUPAC 名称 |
magnesium;2-azanidylacetate |
InChI |
InChI=1S/2C2H4NO2.Mg/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+2/p-2 |
InChI 键 |
BCWRIZMSGBOYTL-UHFFFAOYSA-L |
规范 SMILES |
C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate](/img/structure/B12349617.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate](/img/structure/B12349634.png)

![3-[2-(dipropylamino)ethyl]-1H-indol-4-ol,4-acetate](/img/structure/B12349644.png)

![2-[1-[4-[4-(4-Hydroxypiperidin-1-yl)phenyl]imino-5-oxo-4a,6-dihydropyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile](/img/structure/B12349649.png)




![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)
